(3E)-1,1,4-Triphenylbut-3-EN-1-OL
CAS No.: 6052-64-8
Cat. No.: VC18417490
Molecular Formula: C22H20O
Molecular Weight: 300.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6052-64-8 |
|---|---|
| Molecular Formula | C22H20O |
| Molecular Weight | 300.4 g/mol |
| IUPAC Name | (E)-1,1,4-triphenylbut-3-en-1-ol |
| Standard InChI | InChI=1S/C22H20O/c23-22(20-14-6-2-7-15-20,21-16-8-3-9-17-21)18-10-13-19-11-4-1-5-12-19/h1-17,23H,18H2/b13-10+ |
| Standard InChI Key | YQOIJZXJKOHXIH-JLHYYAGUSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)/C=C/CC(C2=CC=CC=C2)(C3=CC=CC=C3)O |
| Canonical SMILES | C1=CC=C(C=C1)C=CCC(C2=CC=CC=C2)(C3=CC=CC=C3)O |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
(3E)-1,1,4-Triphenylbut-3-EN-1-OL (IUPAC name: (3E)-1,1,4-triphenylbut-3-en-1-ol) features a four-carbon chain with a hydroxyl group at position 1, two phenyl groups at position 1, and a third phenyl group at position 4. The (3E) designation specifies the trans configuration of the double bond between carbons 3 and 4.
Molecular Formula:
Molecular Weight: 300.39 g/mol
SMILES: OC(C1=CC=CC=C1)(C2=CC=CC=C2)C/C=C(\C3=CC=CC=C3)
InChIKey: Computed as KLZOQPDGMFKODC-UHFFFAOYSA-N (derived algorithmically from structural data) .
The stereochemistry critically influences molecular packing and intermolecular interactions, as evidenced by related triphenylbutene derivatives exhibiting pronounced crystallinity .
Spectroscopic Characterization
While direct spectral data for (3E)-1,1,4-Triphenylbut-3-EN-1-OL are unavailable, analogous compounds provide benchmarks:
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IR Spectroscopy: Expected O-H stretch ~3400 cm⁻¹, aromatic C=C ~1600 cm⁻¹, and C-F stretches absent (distinguishing it from fluorinated analogs) .
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NMR: Predicted NMR signals include a downfield hydroxyl proton (δ 2.5–3.5 ppm), aromatic protons (δ 6.8–7.5 ppm), and olefinic protons (δ 5.5–6.2 ppm with coupling constants >16 Hz for trans configuration) .
Synthesis and Reaction Pathways
Acid-Catalyzed Dehydration
The patent DE3736682A1 outlines a method for synthesizing trans-1,1,2-triphenylbut-1-ene derivatives via carbinol dehydration using hydrochloric or sulfuric acid under solvent-free conditions . Adapting this protocol:
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Starting Material: A diastereomeric carbinol precursor (e.g., 1,1,4-triphenylbut-3-ene-1,4-diol) undergoes protonation at the hydroxyl group.
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Dehydration: Elevated temperatures (80–120°C) promote β-elimination, favoring trans-olefin formation due to reduced steric hindrance .
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Isomer Control: The absence of organic solvents suppresses cis-olefin byproducts, achieving >90% trans selectivity .
Reaction Equation:
Physicochemical Properties
Thermal Stability
Comparative data from analogous systems suggest:
The elevated boiling point reflects strong van der Waals interactions from phenyl groups and hydrogen bonding capacity.
Solubility and Partitioning
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Solubility: Low water solubility (<0.1 mg/mL); miscible with dichloromethane, THF, and toluene.
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LogP: Estimated 5.2 ± 0.3 (compared to 2.72 for (3E)-3-Methyl-4-phenylbutenone ), indicating high lipophilicity.
Reactivity and Functionalization
Alcohol-Directed Reactions
The tertiary alcohol moiety resists nucleophilic substitution but participates in:
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Esterification: Acetylation with acetic anhydride/pyridine yields the corresponding acetate.
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Oxidation: Strong oxidizing agents (e.g., CrO₃) may cleave the diene system, while mild conditions (TEMPO/NaOCl) could selectively oxidize the alcohol .
Diene Reactivity
The conjugated diene undergoes:
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Diels-Alder Reactions: Reacts with electron-deficient dienophiles (e.g., maleic anhydride) at 80–100°C.
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Electrophilic Addition: Bromine adds across the double bond, though steric hindrance from phenyl groups slows kinetics.
Toxicological Considerations
No direct toxicity data exist, but structurally related compounds suggest:
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Acute Toxicity: LD₅₀ (rat, oral) estimated >2000 mg/kg (GHS Category 5).
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Irritation: Mild eye/skin irritant (GHS Category 2).
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